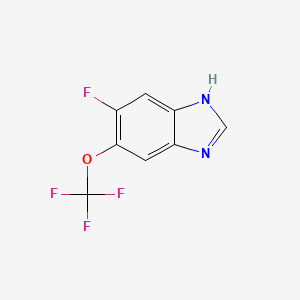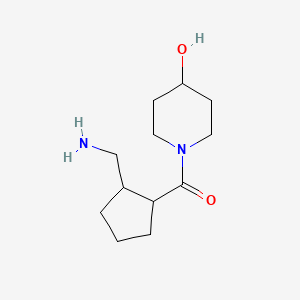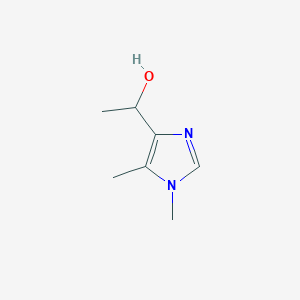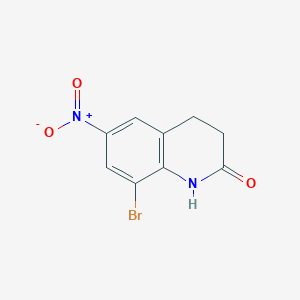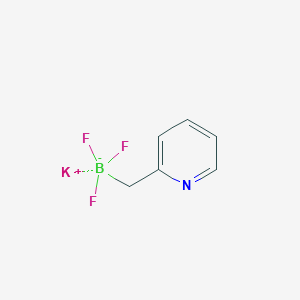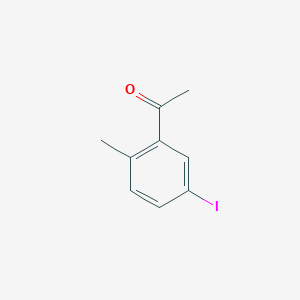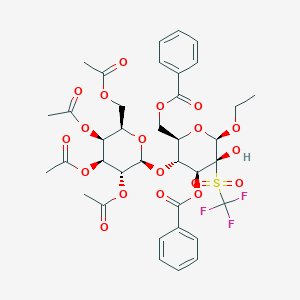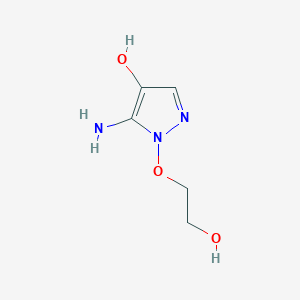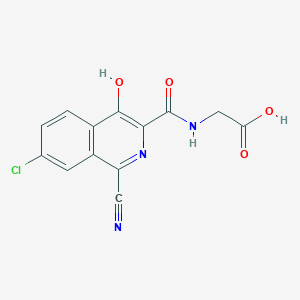
2-(7-Chloro-1-cyano-4-hydroxyisoquinoline-3-carboxamido)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(7-Chloro-1-cyano-4-hydroxyisoquinoline-3-carboxamido)acetic acid is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline compounds are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Chloro-1-cyano-4-hydroxyisoquinoline-3-carboxamido)acetic acid typically involves the reaction of 7-chloro-1-cyano-4-hydroxyisoquinoline with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors to produce the compound in larger quantities.
化学反应分析
Types of Reactions
2-(7-Chloro-1-cyano-4-hydroxyisoquinoline-3-carboxamido)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common nucleophiles include amines (R-NH2) and thiols (R-SH) under basic conditions.
Major Products Formed
Oxidation: Formation of 7-chloro-1-cyano-4-oxoisoquinoline-3-carboxamido)acetic acid.
Reduction: Formation of 2-(7-chloro-1-amino-4-hydroxyisoquinoline-3-carboxamido)acetic acid.
Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.
科学研究应用
2-(7-Chloro-1-cyano-4-hydroxyisoquinoline-3-carboxamido)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the synthesis of fine chemicals and pharmaceutical intermediates.
作用机制
The mechanism of action of 2-(7-Chloro-1-cyano-4-hydroxyisoquinoline-3-carboxamido)acetic acid is not well-documented. it is likely that the compound interacts with specific molecular targets and pathways in biological systems. The chloro and cyano groups may play a role in binding to enzymes or receptors, while the hydroxyl and carboxamido groups may be involved in hydrogen bonding and other interactions .
相似化合物的比较
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Another isoquinoline derivative with similar chemical properties.
4-Hydroxy-2-quinolones: Compounds with a similar hydroxyl and quinoline structure.
7-Chloro-1-cyanoisoquinoline: A simpler derivative without the carboxamido and acetic acid groups.
Uniqueness
2-(7-Chloro-1-cyano-4-hydroxyisoquinoline-3-carboxamido)acetic acid is unique due to the presence of multiple functional groups that allow for diverse chemical reactivity and potential biological activities. The combination of chloro, cyano, hydroxyl, and carboxamido groups makes it a versatile compound for various applications in scientific research and industry .
属性
分子式 |
C13H8ClN3O4 |
|---|---|
分子量 |
305.67 g/mol |
IUPAC 名称 |
2-[(7-chloro-1-cyano-4-hydroxyisoquinoline-3-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C13H8ClN3O4/c14-6-1-2-7-8(3-6)9(4-15)17-11(12(7)20)13(21)16-5-10(18)19/h1-3,20H,5H2,(H,16,21)(H,18,19) |
InChI 键 |
SDHQACBELYIDMP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Cl)C(=NC(=C2O)C(=O)NCC(=O)O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


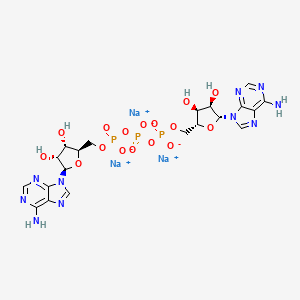

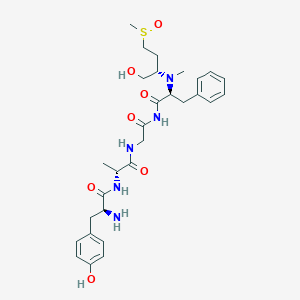
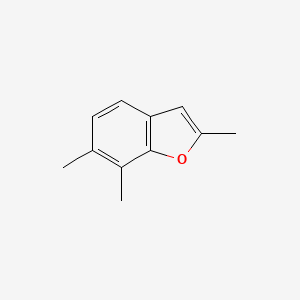
![2-(Bromomethyl)-6-methoxybenzo[d]oxazole](/img/structure/B12859798.png)
